molecular formula C9H16O3 B1528724 3-Methoxy-1-(oxan-4-yl)propan-1-one CAS No. 1343289-50-8

3-Methoxy-1-(oxan-4-yl)propan-1-one

Cat. No. B1528724
M. Wt: 172.22 g/mol
InChI Key: AIRDFQGUXVVLQY-UHFFFAOYSA-N
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Description

3-Methoxy-1-(oxan-4-yl)propan-1-one, also known as 3-methoxy-1-oxapropan-1-one, is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. It is a versatile reagent that can be used in several different reactions and is commonly used in organic synthesis. Its chemical structure consists of a carbonyl group, a hydroxy group, and a methoxy group.

Scientific Research Applications

Oxidative Cyclization and Catalysis

One notable application of similar compounds involves oxidative cyclization and catalysis. For instance, palladium-catalyzed synthesis techniques have been developed for creating complex molecular structures, such as tetrahydrofurans, through oxidative cyclization–methoxycarbonylation processes. This method provides a route to synthesize 2E-[(methoxycarbonyl)methylene]tetrahydrofurans efficiently, showcasing the potential of these compounds in synthetic organic chemistry and materials science (Gabriele et al., 2000).

Advanced Material Synthesis

Compounds with similar structures have been utilized in the synthesis of advanced materials. For example, the synthesis of monomers for adhesive polymers demonstrates the versatility of these compounds in creating materials with specific properties. The preparation and characterization of such monomers reveal their potential in applications ranging from adhesives to coatings, highlighting the broad utility of these chemical structures in materials science (Moszner et al., 2006).

Heterocyclic Derivative Synthesis

The versatility of 3-Methoxy-1-(oxan-4-yl)propan-1-one derivatives extends to the synthesis of heterocyclic compounds. These derivatives have been employed in palladium-catalyzed oxidative carbonylation conditions to produce a variety of heterocyclic structures, such as tetrahydrofuran, dioxolane, and oxazoline derivatives. Such reactions are crucial in the development of pharmaceuticals and agrochemicals, indicating the significance of these compounds in medicinal chemistry (Bacchi et al., 2005).

Analytical and Sensing Applications

Further research has explored the modification of carbon nanotubes with derivatives of 3-Methoxy-1-(oxan-4-yl)propan-1-one for the development of selective sensors. Such modifications enhance the analytical capabilities of sensors, enabling the detection of specific ions or molecules with high sensitivity and selectivity. This research demonstrates the potential of these compounds in creating advanced sensing materials for environmental monitoring and diagnostics (Ghaedi et al., 2015).

properties

IUPAC Name

3-methoxy-1-(oxan-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-5-4-9(10)8-2-6-12-7-3-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRDFQGUXVVLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-(oxan-4-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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